Synthesis Yield Comparison: Threo (50%) vs. Erythro (65%) Under Identical Base-Catalyzed Epoxide Isomerization Conditions
Under identical base-catalyzed isomerization conditions (n-butyllithium or lithium diethylamide treatment of the corresponding 1,6:3,4-dianhydrohexopyranose epoxide), the threo isomer is obtained in 50% yield, compared to 65% for the erythro isomer [1]. This 15-percentage-point yield differential reflects the inherent difference in transition-state energetics dictated by the C-4 configuration and has direct implications for process-scale synthesis planning.
| Evidence Dimension | Isolated synthetic yield from epoxide isomerization |
|---|---|
| Target Compound Data | 50% yield (1,6-anhydro-2,3-dideoxy-β-DL-threo-hex-2-enopyranose) |
| Comparator Or Baseline | 65% yield (1,6-anhydro-2,3-dideoxy-β-DL-erythro-hex-2-enopyranose) |
| Quantified Difference | Threo yield is 15 percentage points (23% relative) lower than erythro yield |
| Conditions | Base-catalyzed isomerization of 2-deoxy-1,6:3,4-dianhydro-β-DL-lyxo-hexopyranose (5) with lithium diethylamide; reported in Canadian Journal of Chemistry 1974, Volume 52, pages 988-992 |
Why This Matters
The lower yield of the threo isomer under standard epoxide isomerization conditions means procurement teams must anticipate higher synthesis costs or select alternative synthetic routes (e.g., the galactal rearrangement) for larger-scale preparation.
- [1] Ranganayakulu K, Singh UP, Murray TP, Brown RK. Base Catalyzed Isomerization of Epoxides to Bicyclic Allylic Alcohols, Potential Intermediates for the Total Synthesis of the DL-Aldohexoses. Canadian Journal of Chemistry 1974; 52(6): 988–992. DOI: 10.1139/v74-158 View Source
